3-((2-Aminocyclohexyl)methyl)-4-methylcyclohexylamine
CAS No.: 90680-49-2
Cat. No.: VC17006991
Molecular Formula: C14H28N2
Molecular Weight: 224.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90680-49-2 |
|---|---|
| Molecular Formula | C14H28N2 |
| Molecular Weight | 224.39 g/mol |
| IUPAC Name | 3-[(2-aminocyclohexyl)methyl]-4-methylcyclohexan-1-amine |
| Standard InChI | InChI=1S/C14H28N2/c1-10-6-7-13(15)9-12(10)8-11-4-2-3-5-14(11)16/h10-14H,2-9,15-16H2,1H3 |
| Standard InChI Key | KYOKINKVOPDHLX-UHFFFAOYSA-N |
| Canonical SMILES | CC1CCC(CC1CC2CCCCC2N)N |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features a unique bicyclic framework comprising two cyclohexylamine moieties connected via a methylene bridge. The primary structure includes:
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A 4-methylcyclohexylamine group substituted at the 3-position.
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A 2-aminocyclohexyl group linked via a methylene (-CH2-) group to the 4-methylcyclohexylamine backbone.
The molecular formula is C14H28N2, with a molar mass of 224.39 g/mol. Key stereochemical considerations arise from the cyclohexane rings, which may adopt chair conformations, and the amine groups, which introduce potential for cis-trans isomerism .
Table 1: Predicted Physicochemical Properties
| Property | Value/Description |
|---|---|
| Boiling Point | ~290–310°C (estimated via group contribution) |
| Water Solubility | Low (hydrophobic cyclohexyl domains) |
| pKa (Amine Groups) | ~9.5–10.5 (typical for aliphatic amines) |
Synthetic Approaches and Challenges
Retrospective Analysis of Analogous Syntheses
While no direct synthesis of 3-((2-Aminocyclohexyl)methyl)-4-methylcyclohexylamine is documented, related cyclohexylamine derivatives provide methodological insights:
Hydrogenation Strategies
The hydrogenation of aromatic precursors, as demonstrated in the synthesis of cis-4-methylcyclohexylamine using rhodium-carbon catalysts , could theoretically be adapted. For example:
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Hydrogenation of a substituted biphenylboronic acid precursor might yield the bicyclic framework.
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Challenges include controlling stereoselectivity at multiple chiral centers and preventing over-reduction.
Multi-Step Assembly
A plausible route involves:
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Friedel-Crafts alkylation to couple cyclohexene derivatives.
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Buchwald-Hartwig amination to install amine groups.
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Catalytic asymmetric hydrogenation to control stereochemistry.
| Metal Ion | Expected Coordination Geometry | Potential Application |
|---|---|---|
| Pd(II) | Square planar | Suzuki-Miyaura coupling |
| Fe(II) | Octahedral | Oxygen activation catalysts |
Challenges in Characterization and Scalability
Analytical Hurdles
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Stereochemical Resolution: Differentiating diastereomers would require advanced chiral chromatography or X-ray crystallography.
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Stability Under Ambient Conditions: Secondary amines are prone to oxidation, necessitating inert atmosphere handling.
Process Chemistry Limitations
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Catalyst Deactivation: Multi-step syntheses risk catalyst poisoning by amine functionalities.
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Yield Optimization: Steric hindrance from the methyl and methylene groups could limit reaction efficiencies.
Future Research Directions
Computational Modeling Priorities
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DFT Studies: To predict thermodynamically favored conformers and reaction pathways.
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ADMET Profiling: To assess bioavailability and toxicity risks early in development.
Experimental Focus Areas
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Protective Group Chemistry: Exploring tert-butoxycarbonyl (Boc) or benzyl groups for amine protection.
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Flow Chemistry Adaptations: To improve heat and mass transfer in hydrogenation steps.
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